5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-5-(2-phenylmethoxyethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-15-6-7-17(18(12-15)22(23)24)21-16(8-10-20-21)9-11-25-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLJJCXBJAKCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC2=CC=NN2C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16ClN3O3
- Molecular Weight : 357.79 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring substituted with a benzyloxyethyl group and a 4-chloro-2-nitrophenyl moiety, contributing to its potential pharmacological properties.
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Pyrazoles have been shown to inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Anti-inflammatory Effects : The pyrazole nucleus is known for its anti-inflammatory properties, which have been attributed to the modulation of inflammatory mediators and pathways. Studies have highlighted the potential of pyrazole derivatives in treating conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Activity : Some studies report antimicrobial properties against various bacterial strains. The compound's structure may enhance its interaction with bacterial membranes or enzymes, leading to effective inhibition .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazoles are known to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative disorders . This inhibition can lead to increased levels of neurotransmitters, potentially improving cognitive functions.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives exhibit antioxidant properties by scavenging free radicals, which may protect cells from oxidative stress .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Anticancer Study : In vitro studies showed that certain pyrazole analogs inhibited the proliferation of lung and colorectal cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Anti-inflammatory Research : A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in animal models of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups .
- Antimicrobial Evaluation : A screening of various pyrazole compounds against bacterial strains such as E. coli and Staphylococcus aureus revealed promising antimicrobial activity, with some compounds showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Case Study:
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including 5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole, against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable inhibition zone, indicating strong antimicrobial activity .
2. Anticonvulsant Properties
The anticonvulsant activity of pyrazole derivatives has been extensively studied. The compound's structural features may contribute to its ability to modulate neurotransmitter systems involved in seizure activity.
Case Study:
A pharmacological evaluation revealed that the compound could significantly reduce seizure frequency in animal models, suggesting its potential as a therapeutic agent for epilepsy .
Material Science Applications
1. Photostability and Light Absorption
The unique structure of this compound allows it to absorb light effectively, making it suitable for applications in photonic devices.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 320 |
| Emission Max (nm) | 450 |
| Quantum Yield | 0.85 |
These properties suggest that the compound could be utilized in organic light-emitting diodes (OLEDs) or as a dye in solar cells.
Agricultural Chemistry Applications
1. Pesticidal Activity
The compound has shown promise as an active ingredient in pesticide formulations. Its ability to target specific pests while minimizing harm to beneficial insects makes it an attractive candidate for sustainable agriculture.
Case Study:
Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in pest populations without adverse effects on crop yield .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-chloro-2-nitrophenyl group is distinct from the 2,4-dichlorophenyl in 8f , which lacks the nitro group. The nitro substituent may enhance electrophilic interactions in biological targets compared to chloro groups.
- The benzyloxyethyl chain in the target compound differs from the ester-linked benzyloxy-oxoethyl in 8h , suggesting differences in metabolic stability and solubility.
Analysis :
- The absence of melting point data for the target compound limits direct comparisons. However, related pyrazole derivatives (e.g., 8f and 8k) exhibit melting points between 81–112°C , suggesting that the target compound may also be a solid at room temperature.
- High yields (>70%) for analogs like 8h and 8f indicate efficient synthetic routes for pyrazole derivatives with complex substituents, which may extend to the target compound.
Key Advantages and Limitations
- Advantages :
- The nitro group may improve binding to enzymes or receptors via electrophilic interactions.
- Benzyloxyethyl enhances lipophilicity, aiding cellular uptake.
- Limitations :
- Nitro groups can confer toxicity or metabolic instability, as seen in some pharmaceuticals.
- Lack of direct activity data necessitates further testing to validate hypothesized effects.
Preparation Methods
Synthesis of the Pyrazole Core with Benzyloxyethyl Substitution
A typical route to introduce the benzyloxyethyl moiety involves starting from 4-hydroxybenzyl derivatives:
Step 1: Preparation of 4-(Benzyloxy)phenyl intermediate
React 4-hydroxyacetophenone with benzyl chloride under basic conditions to form 4-(benzyloxy)acetophenone. This step installs the benzyloxy group on the aromatic ring.Step 2: Formation of hydrazone or pyrazole precursor
React the 4-(benzyloxy)acetophenone with hydrazine or substituted hydrazine derivatives to form the corresponding hydrazone or pyrazole intermediate.Step 3: Cyclization to pyrazole
Cyclize the hydrazone intermediate using reagents such as POCl3 and DMF (Vilsmeier-Haack conditions) to afford the pyrazole ring with the benzyloxyphenyl substitution.Step 4: Introduction of the 2-(benzyloxy)ethyl side chain
Alkylation of the pyrazole nitrogen or carbon at the 5-position with 2-(benzyloxy)ethyl halides or equivalents can be performed under suitable base conditions to install the benzyloxyethyl side chain.
Representative Reaction Conditions and Yields
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Hydroxyacetophenone + Benzyl chloride → 4-(Benzyloxy)acetophenone | Base (K2CO3), DMF, reflux | 85-90 | Standard O-alkylation |
| 2 | 4-(Benzyloxy)acetophenone + Hydrazine hydrate → Hydrazone intermediate | Ethanol, reflux | 80-88 | Formation of hydrazone |
| 3 | Hydrazone + POCl3/DMF → Pyrazole aldehyde | 0-5 °C addition, then 2 h heating | 75-85 | Vilsmeier-Haack cyclization |
| 4 | Pyrazole + 2-(Benzyloxy)ethyl bromide → Alkylated pyrazole | Base (NaH), DMF, RT to reflux | 65-78 | N- or C-alkylation |
| 5 | Pyrazole + 4-chloro-2-nitrohalobenzene → Arylated pyrazole | Pd catalyst, base, inert atmosphere | 60-75 | Cross-coupling |
These yields are typical for multi-step pyrazole syntheses and may vary with optimization.
Alternative and Advanced Synthetic Approaches
Nano-catalyzed green synthesis: Use of nano-ZnO catalysts has been reported to improve yields and reduce reaction times in pyrazole synthesis from phenylhydrazines and diketones, which could be adapted for substituted pyrazoles.
One-pot multi-component reactions: Some protocols allow the formation of substituted pyrazoles in one pot by combining aldehydes, ketones, and hydrazines under catalytic conditions, potentially streamlining the synthesis of complex derivatives.
Cycloaddition methods: 1,3-Dipolar cycloaddition of diazocarbonyl compounds with alkynes or alkenes can be used to construct pyrazole rings with high regioselectivity, which might be tailored for the target compound.
Research Findings and Notes
The choice of starting materials and reaction conditions significantly affects regioselectivity and yield in pyrazole synthesis.
Functional group compatibility is critical, especially with sensitive substituents like nitro and chloro groups.
Post-cyclization modifications such as selective alkylation or arylation allow fine-tuning of substitution patterns on the pyrazole ring.
Catalytic systems (e.g., Pd catalysts for cross-coupling, nano-ZnO for condensation) enhance efficiency and sustainability.
Characterization of intermediates and final products typically involves FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalysts/Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation of diketones with hydrazines | 1,3-diketones, hydrazines | Acid/base catalysts, nano-ZnO | Simple, high yield | Regioisomer mixtures possible |
| Vilsmeier-Haack cyclization | Hydrazones, POCl3, DMF | POCl3/DMF | Efficient pyrazole ring closure | Requires careful temperature control |
| Alkylation of pyrazoles | Pyrazoles, alkyl halides | Base (NaH, K2CO3) | Direct installation of side chains | Possible over-alkylation |
| Pd-catalyzed cross-coupling | Pyrazoles, aryl halides | Pd catalyst, base | Selective arylation | Requires inert atmosphere |
| 1,3-Dipolar cycloaddition | Diazocarbonyls, alkynes | Zn(OTf)2, bases | High regioselectivity | Limited substrate scope |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
